molecular formula C19H21NO B1617465 2-(Phenyl(phenylamino)methyl)cyclohexanone CAS No. 737-47-3

2-(Phenyl(phenylamino)methyl)cyclohexanone

Cat. No.: B1617465
CAS No.: 737-47-3
M. Wt: 279.4 g/mol
InChI Key: ITYLIHBJQIGSFJ-UHFFFAOYSA-N
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Description

2-(Phenyl(phenylamino)methyl)cyclohexanone is an organic compound with the molecular formula C19H21NO. It is a β-amino carbonyl compound, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by a cyclohexanone core substituted with a phenyl(phenylamino)methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenyl(phenylamino)methyl)cyclohexanone typically involves a multicomponent Mannich reaction. This reaction combines cyclohexanone, an aromatic aldehyde, and an aromatic amine in the presence of a catalyst. One common method employs silica-supported phenylphosphinic acid as the catalyst, which facilitates the reaction under mild conditions . The reaction proceeds as follows:

    Formation of Imine: The aromatic aldehyde reacts with the aromatic amine to form an imine intermediate.

    Enolization of Cyclohexanone: Cyclohexanone undergoes enolization to form an enolate ion.

    Mannich Reaction: The enolate ion reacts with the imine intermediate to form the β-amino carbonyl compound.

The reaction is typically carried out at room temperature, and the product is obtained in moderate to good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as silica-supported phenylphosphinic acid are often employed due to their reusability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(Phenyl(phenylamino)methyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • **Oxidation

Properties

IUPAC Name

2-[anilino(phenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12,17,19-20H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYLIHBJQIGSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298424
Record name 2-[Anilino(phenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737-47-3
Record name 737-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Anilino(phenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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